(叔丁基氮二基)二甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl compounds can involve various strategies. For example, the protection of hydroxyl groups using tert-butyldimethylsilyl derivatives is a common technique in synthetic chemistry . This method provides stability to the protected group under various conditions and allows for easy removal when necessary. Another synthesis approach is the formation of p-tert-butylthiacalix[n]arenes from a sulfur-bridged acyclic dimer of p-tert-butylphenol, which shows the versatility of tert-butyl compounds in forming larger, more complex structures .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds is characterized by the presence of the bulky tert-butyl group. This group can influence the overall shape and reactivity of the molecule. For instance, the tert-butyl group can provide steric hindrance, which is beneficial in protecting sensitive functional groups during chemical reactions .

Chemical Reactions Analysis

Tert-butyl compounds participate in a variety of chemical reactions. The tert-butyl group itself is stable under normal conditions, resistant to hydrogenolysis, and mild chemical reduction . In the context of tert-butylacetylene, it can be dimerized in the presence of a titanium-catalyzed system to form specific dimeric products . The stability of the tert-butyl group also allows for its use in more complex chemical transformations, such as the synthesis of chiral molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by the tert-butyl group. This group is known for its large size and ability to resist certain types of chemical reactions, which can make the compounds it is part of less reactive in certain positions. The stability of tert-butyl ethers in various solvents, such as water and alcohol, is a testament to the protective nature of the tert-butyl group . Additionally, the tert-butyl group can affect the solubility and boiling points of the compounds it is part of due to its steric bulk.

科学研究应用

1. 金属簇的合成

(Dermitzaki 等人,2015 年) 探讨了叔丁基乙酸酯在 3d/4f 金属簇化学中作为桥连配体的用途,展示了其在合成具有独特结构和缓慢磁化弛豫特性的 [Cu4Ln8(OH)6(NO3)2(O2CCH2Bu(t))16(pdm)4] 簇中的作用。

2. 药物化学中的化学性质

(Westphal 等人,2015 年) 讨论了叔丁基在药物化学中的常见用途,重点关注其对生物活性化合物理化性质的影响,特别是关于亲脂性和代谢稳定性。

3. 过氧化物毒性的分析

(Mizutani 等人,1982 年) 研究了丁基羟基甲苯和相关烷基酚的毒性效力的结构要求,有助于了解它们对肺毒性的影响。

4. 乙酰化机理的研究

(Xu 等人,2005 年) 提供了对叔丁醇在 4-(二甲氨基)吡啶 (DMAP) 催化下与乙酸酐乙酰化机理的见解,这项研究增强了对涉及叔丁基的化学反应的理解。

5. 遗传毒性评估

(Chen 等人,2008 年) 评估了甲基叔丁基醚和其他化合物在人淋巴细胞中的遗传毒性作用,提供了这些化学物质诱导的 DNA 损伤的宝贵信息。

6. 抗氧化剂研究

(Omura,1995 年) 探讨了丁基羟基茴香醚和丁基羟基甲苯之间的抗氧化协同作用,阐明了抗氧化活性中涉及的复杂反应和机制。

7. 羟基的保护

(Corey 和 Venkateswarlu,1972 年) 讨论了二甲基叔丁基甲硅烷基等化学试剂在保护羟基中的应用,这在各种化学合成过程中至关重要。

8. 酯交换研究

(Van der Heijden 等人,1998 年) 对乳果糖被丁酸乙酯酶催化酰化的研究,提供了叔丁醇在这些反应中的作用的见解。

作用机制

Target of Action

It is known to be used as an intermediate in the synthesis of certain pharmaceutical compounds .

Mode of Action

As an intermediate, it likely interacts with other compounds during the synthesis process to form the desired end product .

Biochemical Pathways

As an intermediate, it plays a crucial role in the synthesis of certain pharmaceutical compounds .

Pharmacokinetics

As an intermediate compound, its pharmacokinetic profile would largely depend on the final pharmaceutical compound it helps to synthesize .

Result of Action

As an intermediate, its primary role is in the synthesis of other compounds, and its direct effects at the molecular and cellular level would be minimal .

属性

IUPAC Name |

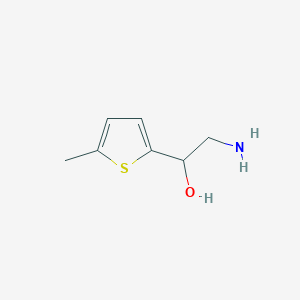

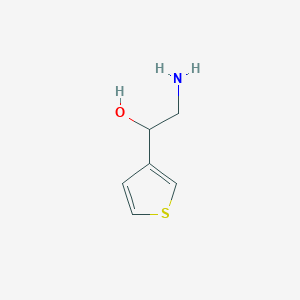

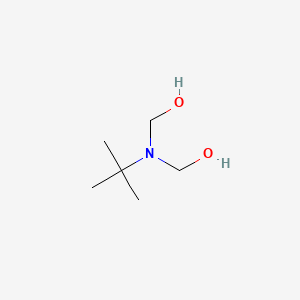

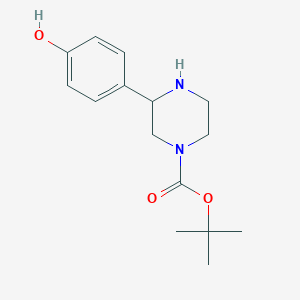

[tert-butyl(hydroxymethyl)amino]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-6(2,3)7(4-8)5-9/h8-9H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOYDJAIEJKTHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60573927 |

Source

|

| Record name | (tert-Butylazanediyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(tert-Butylazanediyl)dimethanol | |

CAS RN |

55686-22-1 |

Source

|

| Record name | (tert-Butylazanediyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60573927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine](/img/structure/B1283689.png)

![tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B1283690.png)